molecular formula C23H17FN2O4S B2885638 2-(6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide CAS No. 902278-02-8

2-(6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2885638
CAS RN: 902278-02-8
M. Wt: 436.46
InChI Key: REPBSARQBSTHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoline derivatives and has shown promising results in various fields of research.

Scientific Research Applications

Antimalarial and Antiviral Applications

A study by Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including the synthesis of compounds like 2-(6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide. These compounds were evaluated for their antimalarial activity, showing promising results with low cytotoxicity and high selectivity. Furthermore, these compounds were also docked against main protease (SARS-CoV-2), suggesting potential antiviral applications (Fahim & Ismael, 2021).

Antimicrobial Properties

Faldu et al. (2014) explored quinoline derivatives' wide range of biological activities, including their use as potent therapeutic agents. The study synthesized various quinoline derivatives and tested their in vitro antimicrobial efficacy, comparing them to standard drugs. This indicates the potential of such compounds, including the one , in antimicrobial applications (Faldu et al., 2014).

Bioactivity in Agriculture

Zeng et al. (2016) synthesized arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone and evaluated their bioactivities. One of these derivatives showed excellent activity against agricultural pathogens, surpassing commercial bactericides and fungicides. This suggests the potential agricultural applications of these compounds (Zeng et al., 2016).

Anticancer Potential

McCarroll et al. (2007) conducted a study on quinoline derivatives, focusing on their selective inhibition of cancer cell lines. The research highlighted the critical role of the quinoline pharmacophore in determining biological activity, suggesting these compounds' potential in cancer treatment (McCarroll et al., 2007).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4S/c24-16-11-12-20-19(13-16)23(28)21(31(29,30)18-9-5-2-6-10-18)14-26(20)15-22(27)25-17-7-3-1-4-8-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPBSARQBSTHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.